(1R)-1-(2-Chloro-5-methylphenyl)ethane-1,2-diamine
CAS No.:
Cat. No.: VC17469439
Molecular Formula: C9H13ClN2
Molecular Weight: 184.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13ClN2 |
|---|---|
| Molecular Weight | 184.66 g/mol |
| IUPAC Name | (1R)-1-(2-chloro-5-methylphenyl)ethane-1,2-diamine |
| Standard InChI | InChI=1S/C9H13ClN2/c1-6-2-3-8(10)7(4-6)9(12)5-11/h2-4,9H,5,11-12H2,1H3/t9-/m0/s1 |
| Standard InChI Key | KIFQPPCWISPYHH-VIFPVBQESA-N |
| Isomeric SMILES | CC1=CC(=C(C=C1)Cl)[C@H](CN)N |
| Canonical SMILES | CC1=CC(=C(C=C1)Cl)C(CN)N |
Introduction
(1R)-1-(2-Chloro-5-methylphenyl)ethane-1,2-diamine is a chiral organic compound with the CAS number 1213183-58-4. It features a molecular formula of C₉H₁₃ClN₂ and a molecular weight of approximately 184.67 g/mol . This compound is characterized by its unique structural configuration, which includes a chloro and methyl group attached to a phenyl ring connected to an ethane backbone with two amine groups.
Biological Activity and Applications
While specific biological activity data for (1R)-1-(2-Chloro-5-methylphenyl)ethane-1,2-diamine is limited, compounds with similar structures often exhibit potential in medicinal chemistry due to their ability to interact with biological molecules through hydrogen bonding and π-π interactions. The presence of a chloro group may influence its reactivity and biological properties compared to other halogenated or non-halogenated analogs.
Suppliers and Availability
The compound is available from several suppliers, although it has been reported as discontinued by some vendors . Suppliers like Labter Pharmatech (Beijing) Co., Ltd. and BLD Pharm offer this compound, but availability may vary .
| Supplier | Country | Availability |
|---|---|---|
| Labter Pharmatech (Beijing) Co., Ltd. | China | Available |
| BLD Pharm | Various | Temporarily out of stock |
Research Findings and Future Directions
Research on (1R)-1-(2-Chloro-5-methylphenyl)ethane-1,2-diamine is limited, but its structural similarity to other biologically active compounds suggests potential applications in medicinal chemistry. Further studies are needed to explore its reactivity, biological interactions, and potential therapeutic applications.
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